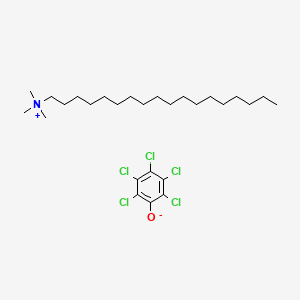
Stearyltrimethylammonium pentachlorophenate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearyltrimethylammonium pentachlorophenate is a chemical compound with the molecular formula C21H46N.C6Cl5O. It is known for its surfactant properties and is used in various industrial and research applications. The compound consists of a stearyltrimethylammonium cation and a pentachlorophenate anion, which contribute to its unique chemical characteristics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stearyltrimethylammonium pentachlorophenate typically involves the reaction of stearyltrimethylammonium chloride with pentachlorophenol. The reaction is carried out in an aqueous medium, where the stearyltrimethylammonium cation interacts with the pentachlorophenate anion to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality. The compound is then purified through filtration and crystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Stearyltrimethylammonium pentachlorophenate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the pentachlorophenate anion into less chlorinated phenols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like hydroxide ions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various chlorinated phenols, depending on the specific reaction conditions and reagents used. For example, oxidation reactions may yield tetrachlorobenzoquinone, while reduction reactions can produce tetrachlorohydroquinone .
Applications De Recherche Scientifique
Stearyltrimethylammonium pentachlorophenate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, aiding in the formation of emulsions and dispersions.
Biology: The compound is utilized in biological studies to investigate its effects on cell membranes and its potential as an antimicrobial agent.
Medicine: Research has explored its potential use in drug delivery systems due to its surfactant properties.
Industry: It is employed in industrial applications such as the formulation of cleaning agents and personal care products
Mécanisme D'action
The mechanism of action of stearyltrimethylammonium pentachlorophenate involves its interaction with cell membranes. The stearyltrimethylammonium cation interacts with the lipid bilayer, disrupting the membrane structure and leading to increased permeability. This disruption can result in the leakage of cellular contents and ultimately cell death. The pentachlorophenate anion may also contribute to the compound’s antimicrobial properties by interfering with cellular metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Stearyltrimethylammonium chloride: Similar in structure but lacks the pentachlorophenate anion.
Cetyltrimethylammonium bromide: Another surfactant with a similar cation but different anion.
Benzalkonium chloride: A widely used antimicrobial agent with a similar cationic structure.
Uniqueness
Stearyltrimethylammonium pentachlorophenate is unique due to the presence of the pentachlorophenate anion, which imparts distinct chemical and biological properties. This combination of cation and anion makes it particularly effective as a surfactant and antimicrobial agent, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
488-40-4 |
|---|---|
Formule moléculaire |
C27H46Cl5NO |
Poids moléculaire |
577.9 g/mol |
Nom IUPAC |
2,3,4,5,6-pentachlorophenolate;trimethyl(octadecyl)azanium |
InChI |
InChI=1S/C21H46N.C6HCl5O/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(2,3)4;7-1-2(8)4(10)6(12)5(11)3(1)9/h5-21H2,1-4H3;12H/q+1;/p-1 |
Clé InChI |
WWFIOGVBRROSQM-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCCC[N+](C)(C)C.C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[3-hydroxy-1,6-diphenyl-5-(1,3-thiazol-5-ylmethoxycarbonylamino)hexan-2-yl]carbamate](/img/structure/B14757393.png)
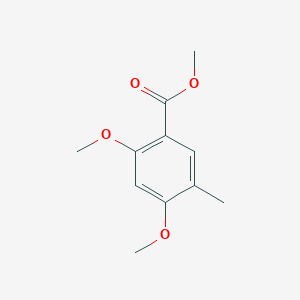
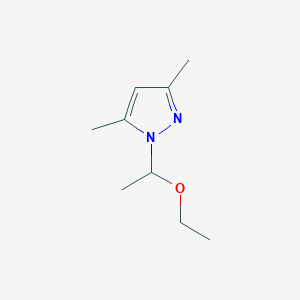
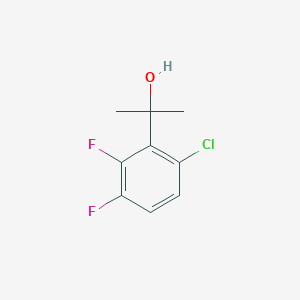
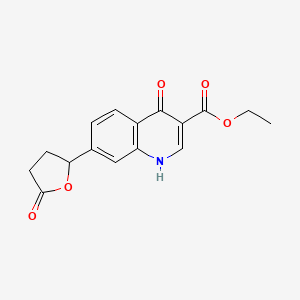
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
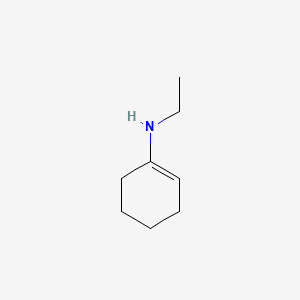
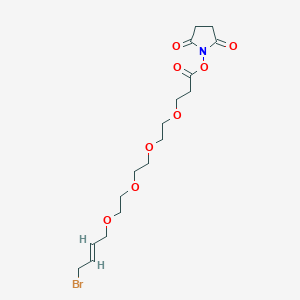
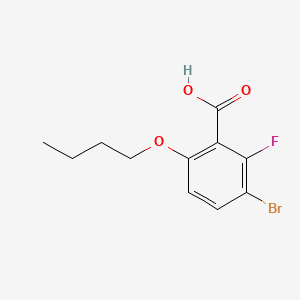
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
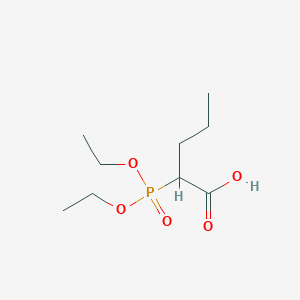
![2-Oxa-1-azabicyclo[2.2.1]heptane](/img/structure/B14757478.png)
